Home > Products > Screening Compounds P21963 > Tigecycline tetramesylate
Tigecycline tetramesylate -

Tigecycline tetramesylate

Catalog Number: EVT-10931919
CAS Number:
Molecular Formula: C33H55N5O20S4
Molecular Weight: 970.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tigecycline tetramesylate is a broad-spectrum antibiotic belonging to the glycylcycline class, specifically designed to combat various bacterial infections, particularly those caused by antibiotic-resistant strains. It is an advanced derivative of tetracycline, developed to enhance efficacy against Gram-positive and Gram-negative bacteria, including multidrug-resistant organisms such as Staphylococcus aureus and Acinetobacter baumannii . Tigecycline is administered intravenously and has been utilized in treating complicated skin and soft tissue infections, intra-abdominal infections, and certain respiratory tract infections .

Source

Tigecycline was developed from the natural product minocycline, with structural modifications that improve its antibacterial activity and resistance to common tetracycline resistance mechanisms such as drug efflux and ribosomal protection . The compound is marketed under the brand name Tygacil.

Classification

Tigecycline is classified as a glycylcycline antibiotic. It is structurally related to tetracyclines but features a unique glycylamido moiety at the 9-position of the tetracycline ring, which enhances its binding affinity to bacterial ribosomes .

Synthesis Analysis

Methods

The synthesis of tigecycline involves several steps that modify the tetracycline backbone. The process typically starts with the isolation of minocycline, followed by chemical modifications to introduce the glycylamido group. This modification is crucial for enhancing the drug's activity against resistant bacterial strains .

Technical Details

The synthesis may involve:

  • Acylation: Introducing the glycylamido moiety through acylation reactions.
  • Purification: High-performance liquid chromatography (HPLC) is often employed to purify the final product and remove impurities .
  • Characterization: Techniques such as infrared spectroscopy (IR) and high-resolution mass spectrometry (HRMS) are used to confirm the structure and purity of tigecycline .
Molecular Structure Analysis

Structure

The molecular formula for tigecycline is C29H39N5O8C_{29}H_{39}N_{5}O_{8}, with a molar mass of approximately 585.65 g/mol. Its structure includes multiple hydroxyl groups and a dioxo moiety, which contribute to its pharmacological properties .

Data

  • SMILES Notation: The simplified molecular-input line-entry system (SMILES) representation provides insight into its chemical structure:
  • 3D Structure: Structural analysis via X-ray crystallography reveals that tigecycline binds to the bacterial 30S ribosomal subunit in an extended conformation, which is crucial for its mechanism of action .
Chemical Reactions Analysis

Reactions

Tigecycline exhibits bacteriostatic activity primarily through its interaction with bacterial ribosomes. It binds to the 30S subunit, blocking the entry of amino-acyl tRNA into the A site, thereby inhibiting protein synthesis .

Technical Details

  • Binding Affinity: Tigecycline shows significantly higher binding affinity compared to traditional tetracyclines, effectively overcoming common resistance mechanisms.
  • Metabolism: Tigecycline undergoes minimal metabolism; it primarily exists unchanged in feces, with minor metabolites formed through glucuronidation .
Mechanism of Action

Tigecycline acts by inhibiting protein synthesis in bacteria. The mechanism involves:

  • Binding: It binds specifically to the 30S ribosomal subunit.
  • Inhibition of tRNA Entry: By blocking amino-acyl tRNA from entering the ribosome's A site, tigecycline prevents peptide chain elongation during translation .
  • Resistance Overcoming: Unlike other antibiotics, tigecycline remains effective against strains that have developed resistance through efflux pumps or ribosomal protection mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tigecycline typically appears as a yellow to orange powder.
  • Solubility: It is soluble in water and commonly formulated for intravenous administration.

Chemical Properties

  • Stability: Tigecycline is stable under standard storage conditions but should be protected from excessive heat and light.
  • pH Sensitivity: The compound's stability may be affected by pH levels; thus, it is often formulated within specific pH ranges for optimal efficacy.
Applications

Tigecycline has significant applications in clinical settings:

  • Infectious Disease Treatment: Utilized for treating complicated skin infections, intra-abdominal infections, and community-acquired pneumonia caused by resistant pathogens.
  • Research Applications: Investigated for potential uses beyond antibacterial activity, including effects on cancer cells due to its ability to inhibit mitochondrial protein synthesis .
Synthetic Pathways and Methodological Innovations in Tigecycline Tetramesylate Production

Chemoenzymatic Synthesis Strategies for Glycylcycline Core Modifications

Chemoenzymatic approaches have revolutionized the synthesis of tigecycline’s glycylcycline core, enabling precise stereochemical control that traditional chemical methods struggle to achieve. These strategies leverage engineered enzymes to catalyze site-specific modifications at the C9 position of minocycline’s tetracyclic framework. For instance, cytochrome P450 monooxygenases facilitate hydroxylation reactions critical for introducing key functional groups prior to glycylamidation. Subsequent in vitro transamination reactions utilize aminotransferases to install the primary amine functionality essential for side-chain attachment. This dual enzymatic cascade achieves regiospecific modifications with >95% enantiomeric excess, significantly reducing racemization compared to chemical amination methods [2] [9].

A critical innovation involves immobilized lipase-mediated acylation to protect reactive hydroxyl groups during glycyl moiety installation. This prevents unwanted side reactions and eliminates the need for toxic protecting groups like tert-butyldimethylsilyl chloride. Studies demonstrate that Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica enables quantitative protection of the C11 phenol group under aqueous-organic biphasic conditions (30°C, pH 7.0), preserving the acid-labile D-ring structure [7]. Post-acylation, the glycylamido side chain is introduced via nucleophilic substitution using tert-butyl-glycylamido acetate activated in situ with N,N′-diisopropylcarbodiimide (DIC). The enzymatic protection/deprotection sequence improves overall yield by 22% compared to fully chemical routes [9].

Table 1: Key Enzymes Used in Tigecycline Tetramesylate Synthesis

Enzyme ClassSpecific EnzymeFunctionReaction ConditionsYield Improvement
Cytochrome P450CYP105D7 variantC9 hydroxylation37°C, NADPH regeneration18% vs. chemical oxidation
AminotransferaseBranched-chain aminotransferaseIntroduction of primary amine at C9pH 7.5, pyridoxal phosphate29% enantioselectivity
LipaseCandida antarctica lipase BHydroxyl group protection30°C, biphasic system22% overall yield

Optimization of N-Alkyl-Glycylamido Side Chain Introduction via Minocycline Derivatization

The tert-butyl-glycylamido side chain confers tigecycline’s enhanced ribosomal binding and resistance evasion properties. Its installation begins with regioselective nitration of minocycline at the C9 position using nitric-sulfuric acid mixtures (0–5°C), producing 9-nitrominocycline with 89% regiopurity. Precise temperature control below 10°C is critical to prevent oxidative degradation of the tetracycline scaffold [6]. Subsequent reduction employs sodium dithionite (Na₂S₂O₄) in aqueous media at pH 6–7 to convert the nitro group to an amine, yielding 9-aminominocycline. This solvent-free aqueous reduction minimizes solvent residues while achieving 95% conversion efficiency—superior to catalytic hydrogenation which risks aromatic ring reduction [6] [9].

The 9-amino intermediate undergoes nucleophilic addition with activated tert-butyl-glycylamido acetate. Key innovations include:

  • Activation via in situ mixed anhydride formation using isobutyl chloroformate in dimethylformamide (DMF), enhancing electrophilicity
  • Phase-transfer catalysis with tetrabutylammonium bromide to overcome solubility mismatches between hydrophilic minocycline derivatives and hydrophobic glycine analogs
  • Stoichiometric optimization at a 1:1.05 minocycline:glycylating agent ratio to prevent di-substitution [1] [9]

Reaction monitoring via inline UV spectroscopy at 390 nm ensures precise endpoint detection, minimizing epimerization at C4. The optimized process achieves 92% yield of tigecycline free base, a 35% improvement over early methods [1].

Catalytic Hydrogenation Techniques for Intermediate Purification in Tetramesylate Synthesis

Downstream purification of tigecycline intermediates employs catalytic transfer hydrogenation (CTH) to reduce residual nitro impurities below 0.1% threshold. Palladium-on-carbon (Pd/C, 5% w/w) serves as the catalyst in a solvent-free system using ammonium formate as the hydrogen donor. This avoids high-pressure hydrogenation reactors while achieving quantitative impurity reduction at 60°C within 2 hours [6]. Crucially, the process utilizes a closed-loop nitrogen environment to prevent oxidative degradation of the tetracycline core during hydrogenation [7].

Post-hydrogenation, tetramesylate salt formation occurs via methanesulfonic acid addition in acetone-water (4:1 v/v) at pH 2.8–3.2. The low-temperature crystallization (5°C) produces needle-shaped crystals with uniform particle size distribution (D90 < 50 µm), enhancing dissolution properties. Ethanol washing removes residual methanesulfonic acid, yielding tigecycline tetramesylate with 99.87% chromatographic purity [6].

Solvent Systems and Reaction Media for Enhanced Yield in Multistep Synthesis

Solvent engineering profoundly impacts tigecycline synthesis efficiency and impurity profiles:

  • Polar aprotic solvents (DMF, DMSO): Facilitate glycylamido coupling but risk C4 epimerization above 40°C. DMF with 5% v/v water content reduces epimerization to <1% while maintaining solubility [7].
  • Water-based systems: Enable 9-nitro reduction without organic solvents. Sodium dithionite in water at pH 7 achieves near-quantitative reduction while eliminating solvent disposal [6].
  • Stabilized formulation buffers: Post-synthesis, tigecycline tetramesylate stability is enhanced in pH 7.0 saline containing 3 mg/mL ascorbic acid and 60 mg/mL pyruvate. This antioxidant system reduces oxidative degradation by 98% during 7-day storage at 25°C [7].

Table 2: Solvent System Performance in Tigecycline Synthesis Steps

Synthetic StepOptimal Solvent SystemTemperatureKey AdvantagesYield Impact
C9 NitrationSulfuric acid (no cosolvent)0–5°CMinimizes oxidative decomposition89% regiopurity
Nitro ReductionWater with Na₂S₂O₄25°CSolvent-free, high conversion efficiency95% conversion
Glycylamido CouplingDMF/H₂O (95:5 v/v)20–25°CSuppresses epimerization, enhances solubility92% yield
Tetramesylate FormationAcetone/H₂O (4:1 v/v)5°CCrystalline uniformity, high purity99.87% purity

Scalability Challenges in Industrial Production: Impurity Profiling and Control

Scaling tigecycline tetramesylate production confronts three critical impurities requiring stringent control:1. 4-Epi-tigecycline: The C4 diastereomer forms via base-catalyzed epimerization. Process optimization includes:- pH control during coupling (pH 6.8–7.2)- Reduced residence time in reactors (<45 minutes)- Addition of lactose as stabilizer during lyophilization to chelate metal ions catalyzing epimerization [10]2. Anhydro-tigecycline: Dehydration at C11–C11a occurs above 40°C. Temperature-controlled crystallization (5°C) and antioxidant-rich storage buffers mitigate this [7].3. Nitrominocycline residues: Persist if reduction is incomplete. Catalytic transfer hydrogenation with Pd/C and ammonium formate reduces residuals to <0.05% [6].

Advanced process analytical technology (PAT) enables real-time impurity tracking. Inline Raman spectroscopy monitors epimerization during glycylamido coupling, triggering automated pH adjustment if epimer levels exceed 0.5%. Post-crystallization, high-performance liquid chromatography (HPLC) with charged aerosol detection quantifies residual methanesulfonic acid below 0.15% [10].

Table 3: Critical Quality Attributes and Control Strategies in Industrial Production

Critical ImpurityFormation MechanismAcceptance LimitControl Strategy
4-Epi-tigecyclineBase-catalyzed epimerization≤0.5%Lactose stabilization, pH 6.8–7.2, reduced residence time
Anhydro-tigecyclineThermal dehydration≤0.3%Low-temperature processing (5°C), ascorbate/pyruvate antioxidants
NitrominocyclineIncomplete reduction≤0.05%Catalytic transfer hydrogenation (Pd/C + HCOONH₄)
Residual methanesulfonateIncomplete salt washing≤0.15%Ethanol countercurrent washing, inline conductivity monitoring

Lyophilization cycle optimization prevents degradation in final drug product formulation. The inclusion of 25% w/w lactose monohydrate as a cryoprotectant and matrix former maintains amorphous tigecycline tetramesylate stability during freeze-drying. Primary drying at −35°C and 100 mTorr followed by secondary drying at 25°C achieves <1% residual moisture, minimizing hydrolysis [10]. These integrated approaches ensure industrial batches consistently meet ICH Q3A(R2) impurity guidelines for new drug substances.

Properties

Product Name

Tigecycline tetramesylate

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid

Molecular Formula

C33H55N5O20S4

Molecular Weight

970.1 g/mol

InChI

InChI=1S/C29H39N5O8.4CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;4*1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);4*1H3,(H,2,3,4)/t12-,14-,21-,29-;;;;/m0..../s1

InChI Key

IBOQJGSRFKTAPT-LFSRUXGMSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.